molecular formula C22H25N3O2 B5566201 1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-3-phenylpropan-1-ol

1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-3-phenylpropan-1-ol

Cat. No. B5566201
M. Wt: 363.5 g/mol
InChI Key: HRPYERRCLZWXDI-UHFFFAOYSA-N
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Description

“1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-3-phenylpropan-1-ol” is a complex organic compound. It contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . The combination of flavin and iodine catalyzes an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo[1,2-a]pyridines .


Molecular Structure Analysis

The molecular structure of “1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-3-phenylpropan-1-ol” is complex due to the presence of multiple functional groups and rings. The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle . Further analysis would require more specific information or computational tools.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions. For instance, they can be functionalized via radical reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Antiviral Activity

Imidazo[1,2-a]pyridine derivatives have been investigated for their antiviral properties. For example, 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were designed and synthesized as antirhinovirus agents, showcasing the scaffold's utility in antiviral drug development (Hamdouchi et al., 1999).

Optical Properties for Material Science

The scaffold has also found applications beyond pharmaceuticals, such as in material science. A study on 1,3-diarylated imidazo[1,5-a]pyridine derivatives revealed their potential as low-cost emitters with large Stokes' shifts for use in luminescent materials, demonstrating the versatility of the imidazo[1,2-a]pyridine structure (Volpi et al., 2017).

Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. It is considered a "drug prejudice" scaffold due to its representation in various marketed preparations and the ongoing efforts to modify its structure for discovering novel therapeutic agents (Deep et al., 2016).

Synthesis and Chemical Modifications

Research into the synthesis and functionalization of imidazo[1,2-a]pyridine derivatives continues to be a crucial aspect of their scientific applications. Novel synthetic routes and modifications aim to enhance biological activity and chemical diversity, enabling the development of potential drug-like chemical libraries for biological screening in search of new therapeutic agents (Ravi & Adimurthy, 2017).

Antimicrobial and Anticholinesterase Activities

Recent studies have also highlighted the antimycobacterial and anticholinesterase potentials of imidazo[1,2-a]pyridine derivatives, underscoring their importance in the development of treatments for infectious diseases and conditions involving cholinesterase enzymes, respectively. These activities further illustrate the broad pharmacological applicability of the imidazo[1,2-a]pyridine scaffold in addressing diverse health challenges (Kwong et al., 2019).

Future Directions

The future directions for research on “1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-3-phenylpropan-1-ol” could include exploring its potential applications in medicinal chemistry, given the wide range of applications of the imidazo[1,2-a]pyridine scaffold . Additionally, new synthetic routes could be developed to improve the efficiency of its synthesis .

properties

IUPAC Name

[4-(1-hydroxy-3-phenylpropyl)piperidin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c26-20(8-6-17-4-2-1-3-5-17)18-10-13-24(14-11-18)22(27)19-7-9-21-23-12-15-25(21)16-19/h1-5,7,9,12,15-16,18,20,26H,6,8,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPYERRCLZWXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(CCC2=CC=CC=C2)O)C(=O)C3=CN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(Imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-3-phenylpropan-1-ol

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